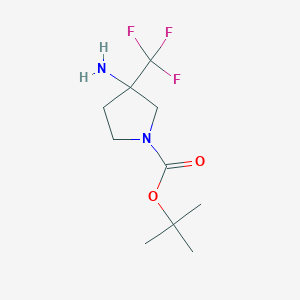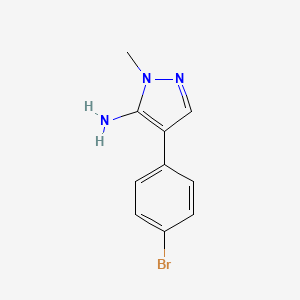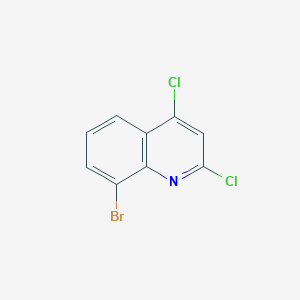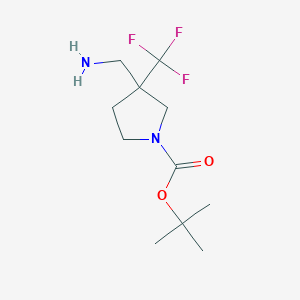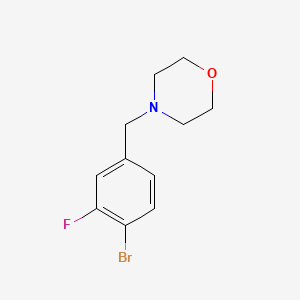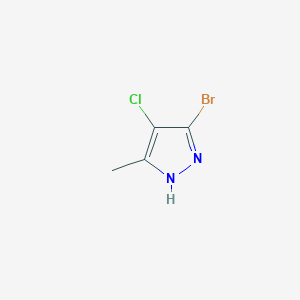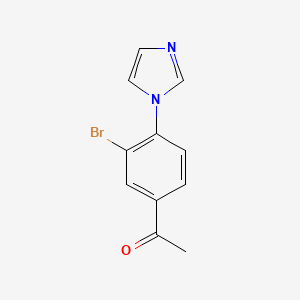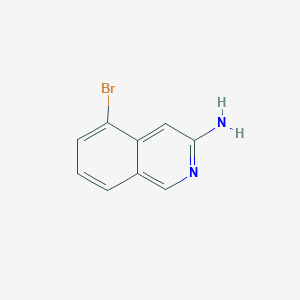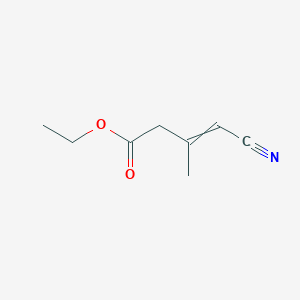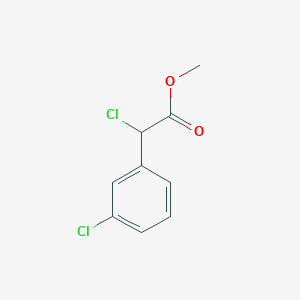
1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol
Descripción general
Descripción
1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol, more commonly known as Morpholine, is a heterocyclic organic compound used in a variety of industrial and research applications. It is an important intermediate for the synthesis of active pharmaceutical ingredients, and is also used in the production of polymers, surfactants, and corrosion inhibitors. Morpholine is a colorless liquid, which is miscible in water, and has a pleasant odor. It is widely used in organic synthesis, and its low toxicity and low cost make it an attractive alternative to other heterocyclic compounds.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol and its derivatives have been explored for their potential in inhibiting corrosion of metals. In a study by Gao, Liang, and Wang (2007), certain tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, demonstrated significant inhibition of carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors and retarding anodic dissolution. The efficiency of these inhibitors increases with concentration, highlighting their potential in protecting carbon steel against corrosion (G. Gao, C. Liang, Hua Wang, 2007).
Anticonvulsive and Cholinolytic Activities
Research on the biological properties of derivatives of this compound has revealed pronounced anticonvulsive and some peripheral n-cholinolytic activities. In a study conducted by Papoyan et al. (2011), synthesized compounds exhibited these activities without showing any antibacterial activity, suggesting a potential therapeutic application in treating conditions related to convulsions and cholinergic system disorders (O. A. Papoyan, N. Gasparyan, R. G. Paronikyan, A. Tatevosyan, D. A. Avakimyan, G. Panosyan, G. Gevorgyan, 2011).
Antitumor Activity
The antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides was explored in a study by Isakhanyan et al. (2016). This research aimed to identify biologically active compounds among a series of tertiary aminoalkanols for their potential in antitumor applications. The study's goal was to find compounds with significant antitumor activity, indicating the potential use of these derivatives in cancer treatment (A. U. Isakhanyan, G. Gevorgyan, S. G. Chshmarityan, L. Nersesyan, A. S. Agaronyan, I. S. Danielyan, G. M. Stepanyan, G. Panosyan, 2016).
Photoinitiation in Coatings
The derivatives of this compound have been utilized in the synthesis of copolymeric systems with applications in photoinitiation for ultraviolet-curable pigmented coatings. These copolymers show synergistic effects of activity and possess potential for industrial applications in coatings, offering a new avenue for the development of efficient photoinitiators (L. Angiolini, D. Caretti, Elena Corelli, C. Carlini, P. Rolla, 1997).
Conversion to Morpholines
Morpholines, which are crucial in various pharmaceutical applications, can be synthesized from 1,2-amino alcohols using sulfinamides as temporary protecting/activating groups. A study by Fritz et al. (2011) developed a high-yielding and efficient methodology for converting 1,2-amino alcohols into protected morpholines, demonstrating the versatility of these compounds in synthesizing valuable morpholine derivatives (Sven P. Fritz, Amara Mumtaz, M. Yar, E. McGarrigle, V. Aggarwal, 2011).
Propiedades
IUPAC Name |
1-amino-2-methyl-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(11,6-9)7-10-2-4-12-5-3-10/h11H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTRGLQATVPTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CN1CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



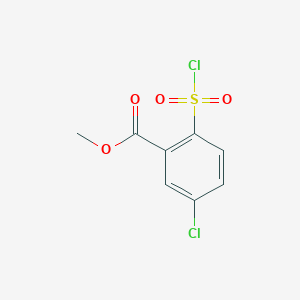
![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1524657.png)
